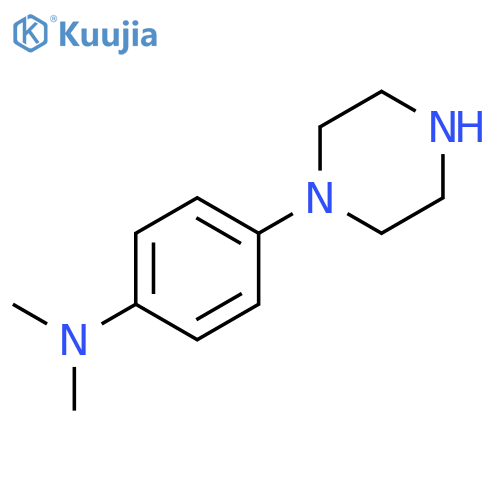

Cas no 91703-23-0 (N,N-dimethyl-4-(piperazin-1-yl)aniline)

N,N-dimethyl-4-(piperazin-1-yl)aniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine,N,N-dimethyl-4-(1-piperazinyl)-

- Dimethyl-(4-piperazin-1-yl-phenyl)-amine

- N,N-dimethyl-4-(1-piperazinyl)Benzenamine

- N,N-dimethyl-4-piperazin-1-ylaniline

- N,N-dimethyl-4-(piperazin-1-yl)aniline

- Oprea1_657445

- SB74992

- Dimethyl-(4-piperazin-1-YLPHENYL)AMINE

- EN300-147079

- GRJIAPLFQXLDJJ-UHFFFAOYSA-N

- 1-(4-dimethylaminophenyl)piperazine

- N,N-dimethyl-4-piperazin-1-yl-aniline

- FT-0757408

- MFCD03444415

- DTXSID80406243

- SCHEMBL4421492

- 91703-23-0

- CHEMBL4553507

- AKOS003587593

-

- インチ: InChI=1S/C12H19N3/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15/h3-6,13H,7-10H2,1-2H3

- InChIKey: GRJIAPLFQXLDJJ-UHFFFAOYSA-N

- ほほえんだ: CN(C)C1=CC=C(C=C1)N2CCNCC2

計算された属性

- せいみつぶんしりょう: 205.157897619g/mol

- どういたいしつりょう: 205.157897619g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

N,N-dimethyl-4-(piperazin-1-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-147079-0.5g |

N,N-dimethyl-4-(piperazin-1-yl)aniline |

91703-23-0 | 0.5g |

$1014.0 | 2023-05-26 | ||

| Enamine | EN300-147079-2.5g |

N,N-dimethyl-4-(piperazin-1-yl)aniline |

91703-23-0 | 2.5g |

$2071.0 | 2023-05-26 | ||

| Enamine | EN300-147079-0.1g |

N,N-dimethyl-4-(piperazin-1-yl)aniline |

91703-23-0 | 0.1g |

$930.0 | 2023-05-26 | ||

| Enamine | EN300-147079-1.0g |

N,N-dimethyl-4-(piperazin-1-yl)aniline |

91703-23-0 | 1g |

$1057.0 | 2023-05-26 | ||

| Enamine | EN300-147079-10.0g |

N,N-dimethyl-4-(piperazin-1-yl)aniline |

91703-23-0 | 10g |

$4545.0 | 2023-05-26 | ||

| Enamine | EN300-147079-1000mg |

N,N-dimethyl-4-(piperazin-1-yl)aniline |

91703-23-0 | 1000mg |

$1057.0 | 2023-09-29 | ||

| Enamine | EN300-147079-50mg |

N,N-dimethyl-4-(piperazin-1-yl)aniline |

91703-23-0 | 50mg |

$888.0 | 2023-09-29 | ||

| Enamine | EN300-147079-2500mg |

N,N-dimethyl-4-(piperazin-1-yl)aniline |

91703-23-0 | 2500mg |

$2071.0 | 2023-09-29 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1552562-250mg |

N,N-dimethyl-4-(piperazin-1-yl)aniline |

91703-23-0 | 98% | 250mg |

¥14698.00 | 2024-04-25 | |

| Enamine | EN300-147079-100mg |

N,N-dimethyl-4-(piperazin-1-yl)aniline |

91703-23-0 | 100mg |

$930.0 | 2023-09-29 |

N,N-dimethyl-4-(piperazin-1-yl)aniline 関連文献

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

5. Book reviews

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

N,N-dimethyl-4-(piperazin-1-yl)anilineに関する追加情報

N,N-dimethyl-4-(piperazin-1-yl)aniline (CAS No. 91703-23-0): A Versatile Chemical Intermediate for Pharmaceutical and Material Science Applications

N,N-dimethyl-4-(piperazin-1-yl)aniline (CAS No. 91703-23-0) is a significant organic compound that has garnered attention in both pharmaceutical research and material science. This chemical, characterized by its piperazine-aniline hybrid structure, serves as a crucial intermediate in the synthesis of various bioactive molecules and functional materials. With the increasing demand for novel drug candidates and advanced materials, understanding the properties and applications of N,N-dimethyl-4-(piperazin-1-yl)aniline has become essential for researchers and industry professionals.

The molecular structure of N,N-dimethyl-4-(piperazin-1-yl)aniline combines the electron-donating properties of dimethylamino groups with the versatile reactivity of piperazine rings. This unique combination makes it particularly valuable in medicinal chemistry, where it's frequently employed as a building block for central nervous system (CNS) targeting compounds. Recent studies have highlighted its potential in developing neurotransmitter modulators and GPCR-targeting drugs, addressing current research trends in neurological disorders and mental health treatments.

In the context of material science, N,N-dimethyl-4-(piperazin-1-yl)aniline demonstrates remarkable potential as a precursor for conducting polymers and organic electronic materials. Its ability to facilitate electron transfer processes makes it particularly interesting for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices, aligning with the growing focus on sustainable energy solutions and green technology. The compound's thermal stability and solubility properties further enhance its utility in these advanced material applications.

The synthesis of N,N-dimethyl-4-(piperazin-1-yl)aniline typically involves nucleophilic aromatic substitution reactions between appropriately substituted aniline derivatives and piperazine. Recent advancements in synthetic methodologies have focused on improving yield and purity while reducing environmental impact, reflecting the pharmaceutical industry's commitment to green chemistry principles. These developments are particularly relevant as researchers increasingly search for eco-friendly synthetic routes and atom-efficient processes in chemical manufacturing.

From a commercial perspective, the market for N,N-dimethyl-4-(piperazin-1-yl)aniline has shown steady growth, driven by its expanding applications in both pharmaceutical and material science sectors. Quality control parameters for this compound typically emphasize high purity standards (>98%) and rigorous spectroscopic characterization, including NMR and mass spectrometry analysis. These quality requirements address common concerns among researchers about compound purity verification and structural confirmation methods in chemical procurement.

Storage and handling recommendations for N,N-dimethyl-4-(piperazin-1-yl)aniline emphasize protection from moisture and oxidation, with suggested storage under inert atmosphere at controlled temperatures. These precautions align with best practices for amine-containing compounds and help ensure the material's stability during transportation and long-term storage. Such considerations are particularly important for researchers investigating compound stability under various conditions and long-term storage effects on chemical properties.

Recent patent literature reveals growing interest in derivatives of N,N-dimethyl-4-(piperazin-1-yl)aniline, particularly in the development of novel therapeutic agents targeting neurological conditions. This trend reflects the broader pharmaceutical industry's focus on CNS drug discovery and precision medicine approaches. The compound's structural flexibility allows for diverse modifications, enabling medicinal chemists to explore structure-activity relationships in drug design projects.

In analytical applications, N,N-dimethyl-4-(piperazin-1-yl)aniline has shown utility as a chromatographic standard and spectroscopic reference material. Its well-defined spectral characteristics make it particularly valuable for method development in HPLC analysis and mass spectrometry calibration, addressing common laboratory needs for reliable analytical standards. These applications contribute to the compound's versatility beyond its primary role as a synthetic intermediate.

The future outlook for N,N-dimethyl-4-(piperazin-1-yl)aniline appears promising, with potential expansions into emerging areas such as bioconjugation chemistry and smart material design. As research continues to uncover new applications for this versatile compound, its importance in both academic and industrial settings is likely to grow. Current market analysis suggests increasing demand for high-quality N,N-dimethyl-4-(piperazin-1-yl)aniline, particularly from contract research organizations and specialty chemical manufacturers focused on innovative drug development and advanced material synthesis.

For researchers working with N,N-dimethyl-4-(piperazin-1-yl)aniline, proper characterization techniques including 1H/13C NMR spectroscopy, mass spectrometry, and elemental analysis are essential for verifying identity and purity. These analytical methods address common questions about compound characterization protocols and quality assessment techniques in chemical research. The availability of comprehensive spectral data for this compound facilitates its identification and supports reproducible research across different laboratories.

91703-23-0 (N,N-dimethyl-4-(piperazin-1-yl)aniline) 関連製品

- 16153-81-4(4-(4-methylpiperazin-1-yl)aniline)

- 57536-86-4(Piperazine,1-(1-naphthalenyl)-)

- 180605-36-1(2-(4-methylpiperazin-1-yl)aniline)

- 39593-08-3(1-(4-METHYLPHENYL)PIPERAZINE)

- 92-54-6(1-Phenylpiperazine)

- 3074-43-9(1-Methyl-4-phenylpiperazine)

- 13339-02-1(2-(Piperazin-1-yl)benzenamine)

- 67455-41-8(1-(4-Aminophenyl)piperazine)

- 34210-10-1(Prostaglandin E2-d4)

- 369604-02-4(8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)